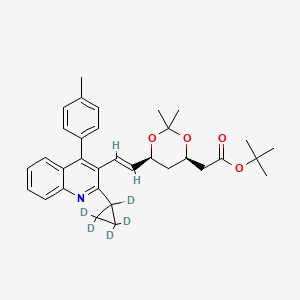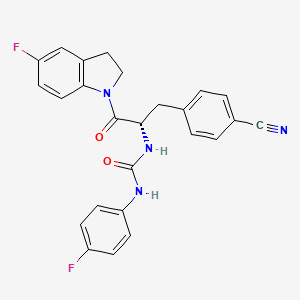
Dspe-peg46-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dspe-peg46-NH2: is a polyethylene glycol (PEG)-based PROTAC linker. It is a compound that combines the properties of polyethylene glycol and phospholipids, making it useful in various scientific and industrial applications. The molecular formula of this compound is C₁₃₄H₂₆₇N₂O₅₅P, and it has a molecular weight of 2817.51 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dspe-peg46-NH2 is synthesized through a series of chemical reactions that involve the conjugation of polyethylene glycol with phospholipids. The process typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using reagents such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Conjugation with Phospholipids: The activated polyethylene glycol is then reacted with phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), under controlled conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under recommended conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Dspe-peg46-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amino group (-NH2) in this compound can participate in substitution reactions with other functional groups.
Conjugation Reactions: The compound can be conjugated with other molecules, such as proteins or drugs, through its amino group.
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide (NHS), carbodiimides, and other coupling agents.
Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions include conjugates of this compound with various biomolecules, which can be used for targeted drug delivery and other applications.
Wissenschaftliche Forschungsanwendungen
Dspe-peg46-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Biology: Employed in the modification of liposomes and micelles for drug delivery and gene transfection.
Medicine: Utilized in the development of targeted therapies for cancer and other diseases.
Industry: Applied in the production of PEGylated lipids for various industrial applications.
Wirkmechanismus
Dspe-peg46-NH2 exerts its effects through its role as a PROTAC linker. PROTACs are molecules that induce the degradation of target proteins by recruiting them to the ubiquitin-proteasome system. The mechanism involves the following steps:
Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Vergleich Mit ähnlichen Verbindungen
Dspe-peg-NH2: Another PEGylated phospholipid with similar properties but different PEG chain length.
Dspe-peg2000-NH2: A variant with a shorter PEG chain, used for similar applications.
Uniqueness of Dspe-peg46-NH2: this compound is unique due to its specific PEG chain length (46 units), which provides optimal properties for certain applications, such as enhanced solubility and stability in aqueous solutions .
Eigenschaften
Molekularformel |
C134H267N2O55P |
|---|---|
Molekulargewicht |
2817.5 g/mol |
IUPAC-Name |
[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C134H267N2O55P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-132(137)188-129-131(191-133(138)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)130-190-192(140,141)189-38-36-136-134(139)187-128-127-186-126-125-185-124-123-184-122-121-183-120-119-182-118-117-181-116-115-180-114-113-179-112-111-178-110-109-177-108-107-176-106-105-175-104-103-174-102-101-173-100-99-172-98-97-171-96-95-170-94-93-169-92-91-168-90-89-167-88-87-166-86-85-165-84-83-164-82-81-163-80-79-162-78-77-161-76-75-160-74-73-159-72-71-158-70-69-157-68-67-156-66-65-155-64-63-154-62-61-153-60-59-152-58-57-151-56-55-150-54-53-149-52-51-148-50-49-147-48-47-146-46-45-145-44-43-144-42-41-143-40-39-142-37-35-135/h131H,3-130,135H2,1-2H3,(H,136,139)(H,140,141)/t131-/m0/s1 |
InChI-Schlüssel |
LYIPOQIVRPDNDL-ZCQATMJUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




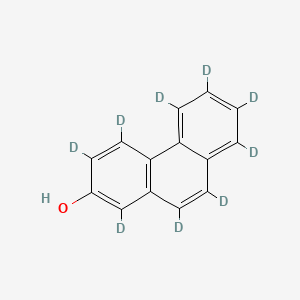


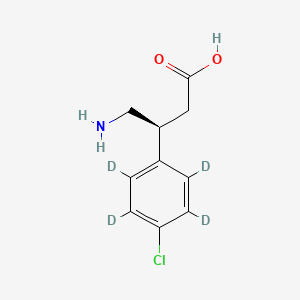
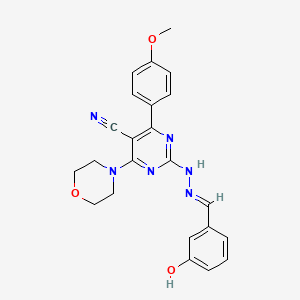

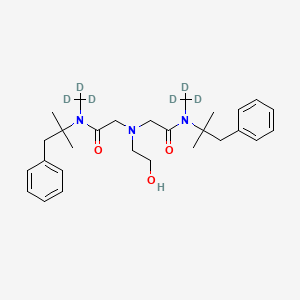
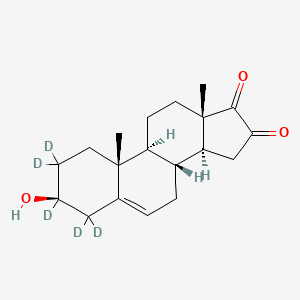
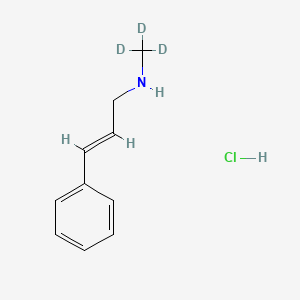
![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)
